1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

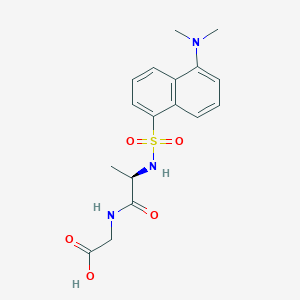

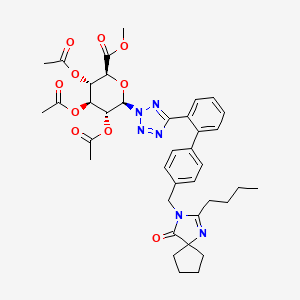

Grifolin is a natural bioactive compound isolated from the mushroom Albatrellus confluens. It is a volatile compound found in essential oils of several medicinal plants and mushrooms. Grifolin has garnered significant attention due to its multiple pharmacological activities, including antimicrobial and anticancer properties .

准备方法

Grifolin can be synthesized through various methods. One common approach involves the extraction, separation, and purification from edible fungi such as Dioscorea zizanioides . Another method includes the synthesis of water-soluble grifolin prodrugs for DNA methyltransferase 1 (DNMT1) down-regulation . Industrial production methods often involve bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance to isolate grifolin from the fruiting bodies of mushrooms .

化学反应分析

Grifolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol ring in grifolin is very electron-rich and can be readily oxidized into quinones . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various quinone derivatives and reduced forms of grifolin .

科学研究应用

Grifolin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various derivatives with potential pharmacological activities. In biology and medicine, grifolin has demonstrated remarkable anticancer effects on different human cancer cells by inducing apoptosis, cell cycle arrest, autophagy, and senescence . It also exhibits antimicrobial properties against bacteria, fungi, and parasites . In the industry, grifolin derivatives are used in the development of anti-aging skin care products .

作用机制

The mechanism of action of grifolin involves its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines. Grifolin can induce apoptosis, cell cycle arrest, autophagy, and senescence in these cells . It targets various molecular pathways, including the upregulation of death-associated protein kinase 1 (DAPK1) via p53 in nasopharyngeal carcinoma cells . Additionally, grifolin down-regulates DNA methyltransferase 1 (DNMT1), which plays a crucial role in tumorigenesis .

相似化合物的比较

Grifolin is often compared with similar compounds such as neogrifolin and confluentin. These compounds, like grifolin, are isolated from the fruiting bodies of mushrooms and exhibit similar bioactive properties . Neogrifolin and confluentin also demonstrate anticancer activities by suppressing KRAS expression in human colon cancer cells . grifolin is unique in its ability to down-regulate DNMT1 and its potential application in anti-aging skin care products .

属性

IUPAC Name |

5-methyl-2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNKNRPGLTZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342958 |

Source

|

| Record name | 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-46-5 |

Source

|

| Record name | 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)